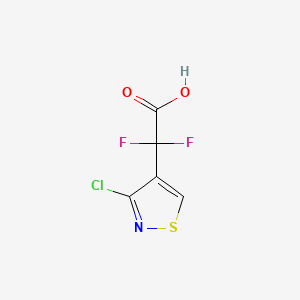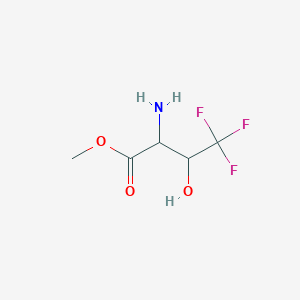
2-(3-Chloroisothiazol-4-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of a thiazole derivative with a difluoroacetic acid precursor. Common synthetic routes may include:
Halogenation: Introduction of the chlorine atom into the thiazole ring.
Fluorination: Incorporation of fluorine atoms into the acetic acid moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the thiazole ring or the acetic acid moiety.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity being studied. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chloro-1,2-thiazol-4-yl)acetic acid: Lacks the difluoro substitution.
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoropropionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoro groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C5H2ClF2NO2S |
|---|---|
Peso molecular |
213.59 g/mol |
Nombre IUPAC |
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-3-2(1-12-9-3)5(7,8)4(10)11/h1H,(H,10,11) |
Clave InChI |
KHVMCDZIRUUUML-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NS1)Cl)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)




![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)



![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
